molecular formula C18H14N2O B5734533 3-phenyl-N-2-quinolinylacrylamide

3-phenyl-N-2-quinolinylacrylamide

Cat. No.: B5734533
M. Wt: 274.3 g/mol
InChI Key: WKZHLRLMXLKBNK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-2-quinolinylacrylamide is an acrylamide derivative featuring a quinoline moiety attached to the amide nitrogen at the 2-position and a phenyl group at the β-carbon of the acrylamide backbone. Quinoline-based acrylamides are often explored for their bioactivity, including kinase inhibition, anti-inflammatory, and anticancer properties, depending on substituent patterns and stereoelectronic effects .

Properties

IUPAC Name

(E)-3-phenyl-N-quinolin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-13H,(H,19,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHLRLMXLKBNK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-phenyl-N-2-quinolinylacrylamide with key analogs from the literature, focusing on structural variations, synthesis methods, and biological implications:

Compound Name Core Structure Modifications Molecular Weight (g/mol) Synthesis Route Key Findings/Applications Reference
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Quinolin-4-yl, Br substituent, N-phenylamide 375 (M+H<sup>+</sup>) Route B (Knoevenagel condensation) Synthesized for kinase inhibition studies; no explicit bioactivity reported .
(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide β-Cyano, indole substituent, N-phenylamide Not reported Multi-step coupling Patented for immunomodulatory, anti-inflammatory, and analgesic activity .
(E)-N-Hydroxy-3-(2-methoxy-5-(methyl(2-methylquinolin-4-yl)amino)phenyl)acrylamide (12b) Quinolin-4-yl, hydroxamic acid, methoxy-phenyl Not reported Suzuki-Miyaura coupling Designed as HDAC inhibitors; hydroxamate group enhances metal-binding capacity .
3-(Dimethylamino)-N-(4-phenoxyphenyl)acrylamide β-Dimethylamino, N-(4-phenoxyphenyl) 282.34 Not detailed Intermediate for drug discovery; polar substituents improve solubility .
3-Chloro-N-(2-chlorophenyl)phthalimide Phthalimide core, Cl substituents, N-(2-chlorophenyl) 266.11 Crystallization Structural studies reveal planar geometry; used in polymer synthesis .

Key Observations:

Quinoline Positional Isomerism: Unlike this compound, most quinoline-containing analogs in the evidence feature substitution at the 4-position (e.g., 6o, 12b). The 2-quinolinyl group in the target compound may confer distinct electronic properties due to altered π-stacking and hydrogen-bonding interactions .

Amide Substituent Diversity: N-Phenyl groups (6o, ) are common, but bulky substituents like tert-butyl (8a, ) or polar groups like hydroxamate (12b, ) modify solubility and target engagement. The 2-quinolinylamide in the target compound may enhance interactions with hydrophobic enzyme pockets compared to morpholinoethyl or phenoxy groups .

Phenyl groups (target compound) may stabilize the acrylamide via resonance, reducing reactivity but improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.